molecular formula C11H17NO B13981600 (S)-1-(4-ethoxyphenyl)propylamine

(S)-1-(4-ethoxyphenyl)propylamine

Cat. No.: B13981600
M. Wt: 179.26 g/mol
InChI Key: CXGWGKBEIXPOKA-NSHDSACASA-N
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Description

(S)-1-(4-Ethoxyphenyl)propylamine is a chiral amine derivative featuring a propylamine backbone substituted with a 4-ethoxyphenyl group at the chiral center. This compound has garnered attention in medicinal chemistry due to its role as a key intermediate or pharmacophore in anti-proliferative agents. Evidence from anti-cancer research highlights its utility in enhancing selectivity against specific cancer cell lines, such as AMC-HN4, which is resistant to conventional therapies like 5-fluorouracil (5-FU) . The ethoxy group at the para position of the phenyl ring is critical for modulating biological activity and cell selectivity.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1S)-1-(4-ethoxyphenyl)propan-1-amine

InChI

InChI=1S/C11H17NO/c1-3-11(12)9-5-7-10(8-6-9)13-4-2/h5-8,11H,3-4,12H2,1-2H3/t11-/m0/s1

InChI Key

CXGWGKBEIXPOKA-NSHDSACASA-N

Isomeric SMILES

CC[C@@H](C1=CC=C(C=C1)OCC)N

Canonical SMILES

CCC(C1=CC=C(C=C1)OCC)N

Origin of Product

United States

Preparation Methods

Reductive Amination Approach

One of the most common and efficient methods for synthesizing (S)-1-(4-ethoxyphenyl)propylamine is via reductive amination of 4-ethoxypropiophenone with ammonia or a suitable amine source under chiral catalytic conditions.

Typical Procedure:

  • Starting Material: 4-ethoxypropiophenone.
  • Amine Source: Ammonia or ammonium salts.
  • Catalyst: Chiral transition metal catalysts or chiral organocatalysts to induce enantioselectivity.
  • Reducing Agent: Sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation with palladium on carbon under hydrogen atmosphere.
  • Solvent: Methanol or ethanol.
  • Temperature: Ambient to reflux conditions.
  • Reaction Time: Several hours to overnight.

The imine intermediate formed between the ketone and ammonia is selectively reduced to the chiral amine. The use of chiral catalysts or auxiliaries ensures the preferential formation of the (S)-enantiomer.

Purification: The product is often converted to its hydrochloride salt by treatment with hydrochloric acid and purified by recrystallization from ethanol/water mixtures.

Analytical Validation: High-performance liquid chromatography (HPLC) with chiral columns confirms enantiomeric excess above 98%. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm structure and purity.

Nitroalkene Intermediate Route

Another synthetic strategy involves the condensation of 4-ethoxybenzaldehyde with nitroethane to form (E)-1-(4-ethoxyphenyl)-2-nitropropene, followed by reduction of the nitro group to the amine.

Steps:

  • Condensation: 4-ethoxybenzaldehyde reacts with nitroethane in the presence of a base (e.g., ammonium acetate) to yield the nitroalkene intermediate.
  • Reduction: The nitro group is reduced to the amine using lithium aluminum hydride or catalytic hydrogenation.
  • Resolution: If racemic, chiral resolution methods such as diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) are employed to isolate the (S)-enantiomer.
  • Salt Formation: Conversion to hydrochloride salt for stability.

This method is advantageous for its straightforward intermediate formation but requires careful control of reduction conditions to avoid over-reduction or racemization.

Chiral Auxiliary-Mediated Alkylation

Patent literature describes the use of chiral auxiliaries such as (S)-4-benzyl-2-oxazolidinone to prepare chiral intermediates that can be converted to (S)-1-(4-ethoxyphenyl)propylamine analogs.

Process Highlights:

  • Reaction of 4-ethoxyphenylacetic acid with oxalyl chloride to form the acid chloride.
  • Coupling with the lithium salt of the chiral oxazolidinone at low temperature (-78°C).
  • Alkylation with methyl iodide in the presence of lithium bis(trimethylsilyl)amide (LiHMDS).
  • Subsequent hydrolysis and reduction steps yield the chiral amine.

This approach allows for high stereochemical control and is scalable for industrial production.

Comparative Data Table of Preparation Methods

Method Starting Material Key Intermediate Reducing Agent/Catalyst Enantiomeric Excess (%) Yield (%) Notes
Reductive Amination 4-Ethoxypropiophenone Imine NaBH3CN or Pd/C + H2 >98 70-85 Straightforward, scalable
Nitroalkene Intermediate 4-Ethoxybenzaldehyde + Nitroethane (E)-1-(4-ethoxyphenyl)-2-nitropropene LiAlH4 or catalytic hydrogenation 90-95 (after resolution) 60-75 Requires chiral resolution
Chiral Auxiliary Alkylation 4-Ethoxyphenylacetic acid Chiral oxazolidinone derivative LiHMDS, methyl iodide >98 65-80 High stereocontrol, complex steps

Optimization and Scale-Up Considerations

  • Catalyst Selection: Sodium cyanoborohydride offers mild reduction conditions with good selectivity but is toxic; catalytic hydrogenation is greener but may require careful pressure and catalyst handling.
  • Solvent Effects: Methanol and ethanol improve reaction rates and reduce side products compared to aprotic solvents.
  • Temperature Control: Maintaining low temperatures during chiral auxiliary alkylation enhances stereoselectivity.
  • Flow Chemistry: Emerging techniques using immobilized reducing agents in flow reactors have demonstrated yields exceeding 90% at gram scales, improving reproducibility and safety.

Analytical and Characterization Techniques

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-ethoxyphenyl)propylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Further reduction can lead to the formation of more reduced amine derivatives.

    Substitution: The ethoxy group or the amine group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(S)-1-(4-ethoxyphenyl)propylamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(4-ethoxyphenyl)propylamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Aryl-Substituted Propylamine Derivatives

a. 4-Ethoxyphenyl vs. 4-Isopropylphenyl

Replacing the ethoxy group with a bulkier 4-isopropylphenyl moiety, as seen in (S)-1-(4-isopropylphenyl)ethanamine hydrochloride (), alters steric and electronic properties. While the ethoxy group (-OCH₂CH₃) is electron-donating and moderately polar, the isopropyl group (-CH(CH₃)₂) is hydrophobic and sterically demanding. In anti-proliferative studies, the ethoxy-substituted analog (e.g., compound 6b in ) demonstrated enhanced selectivity for AMC-HN4 cells over Caki cells compared to its biphenyl or isopropyl counterparts .

b. 4-Ethoxyphenyl vs. 4-Methoxyphenyl

(S)-1-Methyl-3-(4-methoxy-phenyl)-propylamine () replaces ethoxy with methoxy (-OCH₃), a smaller electron-donating group. The reduced steric bulk of methoxy may decrease membrane permeability but improve binding to hydrophilic targets.

Modifications to the Propylamine Chain

a. Methyl Substitution

(S)-1-(4-Ethoxyphenyl)-2-methylpropylamine () introduces a methyl branch on the propylamine chain. shows that subtle structural changes in the carboxamide region (e.g., morpholine vs. 4-methylpiperazine) significantly alter activity, suggesting the amine chain’s conformation is critical .

b. Heterocyclic Amine Derivatives

Compounds like 9a (morpholine-substituted) and 9b (4-methylpiperazine-substituted) () demonstrate that polar heterocycles enhance potency. For example, 9a showed a 7-fold selectivity for AMC-HN4, while 9b retained selectivity despite reduced activity, indicating that hydrogen-bonding interactions may compensate for lower intrinsic efficacy .

Key Observations:

  • Ethoxy Group Superiority : The 4-ethoxy substituent optimizes selectivity, as seen in 6b , which outperforms biphenyl or isopropyl analogs in targeting resistant cancer lines .
  • Role of Heterocycles : Morpholine in 9a enhances potency, likely through improved hydrogen bonding, while 4-methylpiperazine in 9b reduces activity but preserves selectivity, suggesting divergent binding modes .
  • Steric Effects : Methyl branches (e.g., 2-methylpropylamine in ) may hinder interaction with cellular targets, though specific data are lacking.

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